

SFTX-3.3 Patch-Clamp Recordings: Technical Support Center

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sFTX-3.3 in patch-clamp electrophysiology experiments.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp recordings involving **sFTX-3.3**.



Troubleshooting & Optimization

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Problem	Possible Cause	Solution
Difficulty obtaining a GΩ seal	1. Unhealthy cells. 2. Incorrect pipette resistance.[1][2] 3. Debris at the pipette tip. 4. Inadequate pressure application.[2]	1. Ensure cells are healthy and properly oxygenated. Check the pH and osmolarity of all solutions.[1][2] 2. Use pipettes with a resistance of 6-7 M Ω for optimal seal formation.[1] 3. Filter the internal solution and ensure the pipette is clean. 4. Apply light positive pressure when approaching the cell, then gentle negative pressure to form the seal. Holding the voltage at -60 to -70 mV can facilitate sealing.
Unstable baseline or high noise	 Poorly chlorided reference electrode.[1] 2. Electrical noise from surrounding equipment. Bubbles in the pipette tip.[1] Leaky seal. 	1. Re-chloride the silver reference wire.[1] 2. Ensure the Faraday cage is properly grounded and all equipment is turned on. 3. Gently tap the pipette holder to dislodge any bubbles.[1] 4. If the seal resistance is below 1 $G\Omega$, discard the recording and obtain a new seal.



No effect of sFTX-3.3 application	1. Incorrect sFTX-3.3 concentration. 2. Inadequate perfusion of the drug. 3. Target ion channels are not expressed or are inactive.	1. Verify the final concentration of sFTX-3.3 in your external solution. 2. Ensure your perfusion system is working correctly and delivering the solution to the cell. 3. Confirm the expression of the target calcium channels in your cell type and that the voltage protocol is appropriate to activate them.
Variable or unexpected sFTX- 3.3 block	 Voltage-dependent block.[3] Non-specific binding. 3. Run-down of ion channel activity. 	1. Be aware that the blocking effect of sFTX-3.3 is voltage-dependent, with less inhibition at more positive potentials.[3] Maintain a consistent holding potential and voltage protocol between experiments. 2. sFTX-3.3 can block P/Q-type, N-type, and L-type calcium channels.[3] Consider the presence of multiple channel subtypes in your preparation. 3. Monitor channel activity over time before and after drug application to account for any run-down.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of sFTX-3.3 to use?

The optimal concentration of **sFTX-3.3** depends on the specific calcium channel subtype you are targeting. Based on published data, the half-maximal inhibitory concentrations (IC50) are approximately:



P-type channels: ~0.24 mM[3]

N-type channels: ~0.70 mM[3]

• L-type channels: 1 mM of sFTX-3.3 typically blocks around 50% of the current.[3]

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q2: How should I prepare and apply **sFTX-3.3**?

sFTX-3.3 is typically dissolved in the external recording solution to the desired final concentration. Application is most effectively achieved via a fast perfusion system to allow for rapid solution exchange and precise control of drug application timing.

Q3: Can sFTX-3.3 be washed out?

The reversibility of **sFTX-3.3** block can vary. It is recommended to perform washout experiments by perfusing the cell with a drug-free external solution after **sFTX-3.3** application to determine the extent and rate of recovery.

Q4: What are the expected effects of **sFTX-3.3** on neuronal recordings?

sFTX-3.3 is an antagonist of high-threshold calcium channels.[3] In voltage-clamp recordings, application of **sFTX-3.3** is expected to reduce the amplitude of calcium currents. In current-clamp recordings, this may lead to changes in action potential firing patterns, particularly those dependent on calcium influx.

Experimental Protocols Whole-Cell Voltage-Clamp Recording Protocol for Assessing sFTX-3.3 Effects

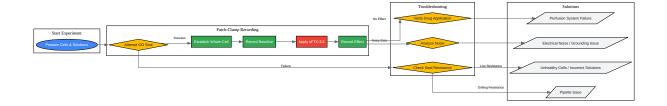
- Cell Preparation: Culture or isolate cells of interest on coverslips suitable for patch-clamp recording.
- Solution Preparation:



- External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3,
 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2. The osmolarity should be adjusted to ~310 mOsm.
- Internal Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with CsOH. The osmolarity should be adjusted to ~290 mOsm.
- Pipette Preparation: Pull glass pipettes to a resistance of 6-7 M Ω when filled with internal solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
 - Approach a cell with the patch pipette while applying light positive pressure.
 - \circ Form a G Ω seal by applying gentle negative pressure.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -70 mV.
 - Apply a voltage protocol to elicit calcium currents (e.g., a step to 0 mV).
 - Establish a stable baseline recording of the calcium current.
 - Perfuse the cell with the external solution containing the desired concentration of sFTX-3.3.
 - Record the effect of **sFTX-3.3** on the calcium current.
 - (Optional) Perfuse with drug-free external solution to assess washout.

Visualizations

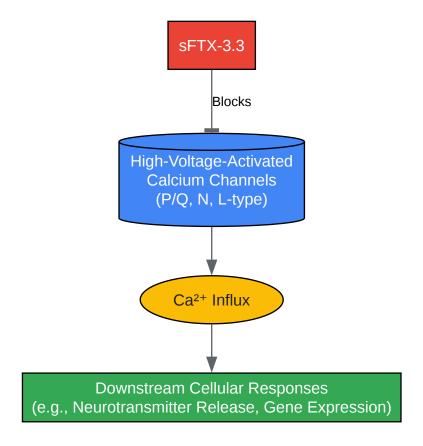




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Caption: A workflow diagram for troubleshooting **sFTX-3.3** patch-clamp experiments.





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Caption: The signaling pathway showing **sFTX-3.3** blocking calcium channels.

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